1-methyl-3-[(Z)-2-nitroethenyl]indole
Descripción
Propiedades
IUPAC Name |
1-methyl-3-[(Z)-2-nitroethenyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12/h2-8H,1H3/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJUMQWTXIXIMY-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2731-00-2 | |
| Record name | NSC106246 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[(Z)-2-nitroethenyl]indole typically involves the reaction of 1-methylindole with nitroethene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic addition mechanism, followed by elimination to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-[(Z)-2-nitroethenyl]indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-methyl-3-[(Z)-2-aminoethenyl]indole.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-[(Z)-2-nitroethenyl]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-methyl-3-[(Z)-2-nitroethenyl]indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The compound’s structure can be compared to other indole derivatives with modifications at the C3 and N1 positions:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, nitroethenyl) enhance reactivity and may improve bioactivity. For example, 2-nitro-4-(2-nitroethenyl)-phenol exhibits antimicrobial activity due to its nitro groups .
- N1 substituents influence solubility and steric effects. The methyl group in 1-methyl-3-[(Z)-2-nitroethenyl]indole likely improves stability compared to bulkier substituents like benzyl groups .
Spectroscopic and Crystallographic Characterization
Spectroscopic data for indole derivatives (e.g., ¹H/¹³C NMR, HRMS) are standardized across studies . For example:
- 13C-NMR shifts for C3 in nitro-substituted indoles range from δ 101–144 ppm, depending on substituent electronic effects .
- X-ray crystallography (e.g., WinGX/ORTEP-III software ) confirms stereochemistry, as seen in structurally related 1,3,4-oxadiazole thioethers .
Molecular Docking and Mechanistic Insights
demonstrates that carbonyl groups in 1,3,4-oxadiazoles interact with SDH (succinate dehydrogenase) via hydrogen bonding . The nitroethenyl group in 1-methyl-3-[(Z)-2-nitroethenyl]indole may similarly engage in π-π stacking or electrostatic interactions with target enzymes, though computational validation is needed.
Q & A
Q. What are the optimal synthetic routes for preparing 1-methyl-3-[(Z)-2-nitroethenyl]indole, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of 1-methyl-3-[(Z)-2-nitroethenyl]indole typically involves nitration or nitrovinyl group introduction to the indole core. A validated approach includes:
- Fischer indole synthesis with modifications: Reacting 1-methylindole derivatives with nitroethylene precursors under acidic conditions (e.g., methanesulfonic acid in methanol) .
- Nitrovinyl addition : Use of nitrating agents (e.g., NaNO₂/CH₃COOH) in non-polar solvents (benzene) to minimize side reactions like azo-bis-indole formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in DMF/acetic acid mixtures .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps favor nitrovinyl addition |
| Solvent | Benzene or MeOH | Minimizes hydrolysis of nitro groups |
| Catalyst | MsOH or AcOH | Enhances electrophilic substitution |
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing 1-methyl-3-[(Z)-2-nitroethenyl]indole?
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the nitroethenyl group via coupling constants (J = 10–12 Hz for Z-isomer) and deshielded indole protons .
- X-ray Crystallography : Use programs like ORTEP-3 or WinGX to resolve stereochemistry and validate the (Z)-configuration .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment (>98%) .
Q. How can researchers address contradictions in reported bioactivity data for 1-methyl-3-[(Z)-2-nitroethenyl]indole across different assays?
Methodological Answer : Contradictions often arise from variations in:
- Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), and cell line specificity (e.g., HEK293 vs. HeLa) .
- Structural Analogues : Compare with similar indoles (e.g., 3-nitrovinyl-1H-indole) to isolate the nitroethenyl group’s role .
- Dosage Optimization : Perform dose-response curves (0.1–100 µM) to identify non-linear effects or cytotoxicity thresholds .
Q. Recommended Workflow :
Validate bioactivity in ≥3 independent assays (e.g., MTT, luciferase, flow cytometry).
Cross-reference with PubChem bioassay data (AID 743254) for reproducibility .
Q. What strategies mitigate challenges in stereochemical control during the synthesis of 1-methyl-3-[(Z)-2-nitroethenyl]indole?
Methodological Answer :
- Steric Hindrance : Introduce bulky substituents (e.g., 1-methyl group) to favor Z-configuration via kinetic control .
- Catalytic Systems : Use chiral ionic liquids (e.g., [pmim]HSO₄-SiO₂) to enhance enantioselectivity in multicomponent reactions .
- Temperature Modulation : Low temps (<50°C) stabilize the Z-isomer, while higher temps promote E-isomer formation .
Q. Validation :
- Compare reaction outcomes using HPLC with chiral columns (e.g., Chiralpak IA).
- Computational modeling (DFT) to predict transition-state energies for Z/E pathways .
Q. How can researchers design experiments to elucidate the mechanism of action of 1-methyl-3-[(Z)-2-nitroethenyl]indole in anticancer studies?
Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens to identify binding partners (e.g., tubulin or kinases) .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) post-treatment to map affected pathways (e.g., apoptosis or ROS signaling) .
- In Silico Docking : Molecular docking (AutoDock Vina) to predict interactions with receptors (e.g., EGFR or PARP) .
Q. Case Study :
- Apoptosis Assay : Treat MCF-7 cells with 10 µM compound for 24h; measure caspase-3 activation via Western blot .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
